molecular formula C11H14N2O B1351385 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one CAS No. 1012-59-5

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Cat. No. B1351385
CAS RN: 1012-59-5
M. Wt: 190.24 g/mol
InChI Key: HOVBFJHZALSDBM-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O1. It belongs to the class of compounds known as quinazolinones, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone group1. Quinazolinones and their derivatives are known to possess a wide range of pharmacological and biological properties such as anti-inflammatory, antitumor, anticancer, antibacterial, and diuretic activities2.



Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, typically involves a one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes3. This method is considered efficient and eco-friendly, especially when using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent to tetrahydrofuran (THF) in the first step2.



Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one consists of a quinazolinone ring substituted by ethyl and methyl groups1. The exact structure can be confirmed using various spectroscopic techniques including EI-MS, HREI-MS, 1H, and 13C-NMR2.



Chemical Reactions Analysis

2,3-Dihydroquinazolin-4(1H)-one derivatives can undergo various chemical reactions. For instance, they can be oxidized to their corresponding quinazolin-4(3H)-one analogues3. They can also react with different reagents such as acetylacetone, ethyl acetoacetate, and diethylmalonate in the presence of sodium ethoxide to afford alkylation products4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can be found in databases like PubChem1. However, the specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved literature.


Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Agents : New derivatives of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one have demonstrated antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (El-zohry & Abd-Alla, 2007).
  • Antifungal and Antibacterial Activities : Studies have also shown that certain thioxoquinazolinone derivatives exhibit broad-spectrum antimicrobial activity, offering insights into their use in combating infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-inflammatory and Analgesic Activities

  • A study on 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their transition metal complexes revealed moderate anti-inflammatory activities and enhanced analgesic activities upon complexation, suggesting their potential in pain management and inflammation treatment (Hunoor et al., 2010).

Anticancer Properties

  • Research into quinazolinone-based derivatives has shown potent inhibitory activity against key enzymes involved in cancer progression, such as VEGFR-2 and EGFR tyrosine kinases, indicating their potential as anti-cancer agents (Riadi et al., 2021).

Eco-friendly Synthesis and Green Chemistry

  • An eco-friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed, emphasizing the importance of sustainable practices in chemical synthesis (Almarhoon et al., 2019).

Innovative Synthetic Approaches and Characterization

  • Novel synthetic routes have been explored for producing 2,3-dihydroquinazolin-4(1H)-ones, showcasing advancements in chemical synthesis techniques and the characterization of new compounds with potential pharmaceutical applications (Abdollahi-Alibeik & Shabani, 2011).

Safety And Hazards

The safety and hazards associated with 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one are not explicitly mentioned in the retrieved literature. It’s always recommended to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVBFJHZALSDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402379
Record name SBB056413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

CAS RN

1012-59-5
Record name SBB056413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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